

In-Depth Technical Guide: Structure and Applications of NH2-PEG6-C1-Boc

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Compound of Interest

Compound Name: NH2-PEG6-C1-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the bifunctional linker **NH2-PEG6-C1-Boc**. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure of NH2-PEG6-C1-Boc

NH2-PEG6-C1-Boc is a hetero-bifunctional linker molecule characterized by three key components: a free primary amine (NH₂), a hexaethylene glycol (PEG6) spacer, and a tert-Butyloxycarbonyl (Boc) protected carboxyl group, separated from the PEG chain by a single methylene (-CH₂-) spacer (C1).

The structural formula can be represented as H₂N-(CH₂CH₂O)₆-CH₂-COOtBu. The primary amine group provides a reactive handle for conjugation to various functional groups, such as carboxylic acids or activated esters. The hydrophilic PEG6 chain enhances solubility and can reduce the immunogenicity of the conjugated molecule. The Boc-protected carboxyl group offers a latent reactive site that can be deprotected under acidic conditions to reveal a carboxylic acid, enabling further conjugation. This orthogonal reactivity makes it a versatile tool in multi-step synthetic strategies.

Property	Value
Molecular Formula	C18H37NO8
Molecular Weight	409.5 g/mol
Appearance	White solid
Solubility	Soluble in water and most organic solvents
Purity	Typically >95%

Chemical Structure Diagram

The following diagram illustrates the molecular structure of **NH2-PEG6-C1-Boc**.

Caption: 2D structure of **NH2-PEG6-C1-Boc**.

Applications in Research and Drug Development

NH2-PEG6-C1-Boc is a versatile building block in several advanced applications:

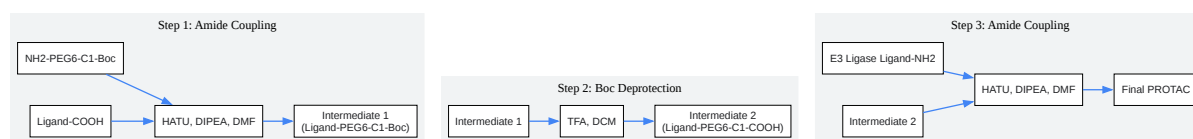
- **PROTACs Synthesis:** As a PROTAC linker, it connects a target protein-binding ligand and an E3 ligase-binding ligand. The defined length and hydrophilicity of the PEG chain are critical for optimizing the ternary complex formation and subsequent target protein degradation.
- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The PEG spacer can improve the pharmacokinetic profile of the ADC.
- **Bioconjugation:** The terminal amine allows for the covalent attachment of this linker to proteins, peptides, or other biomolecules, introducing a protected carboxyl group for further functionalization.
- **Surface Modification:** It can be used to modify the surface of nanoparticles or other materials to enhance their biocompatibility and provide sites for further ligand attachment.

Experimental Protocol: Synthesis of a PROTAC using NH2-PEG6-C1-Boc

This section provides a representative protocol for the use of **NH2-PEG6-C1-Boc** in the synthesis of a PROTAC. This is a generalized procedure and may require optimization for specific target and E3 ligase ligands.

Objective: To conjugate a target protein-binding ligand (Ligand-COOH) and an E3 ligase-binding ligand (Ligand-NH2) using the **NH2-PEG6-C1-Boc** linker.

Workflow Diagram:



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